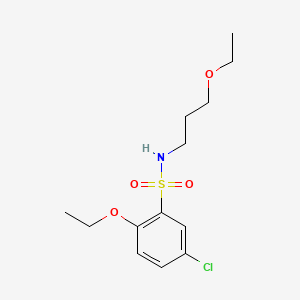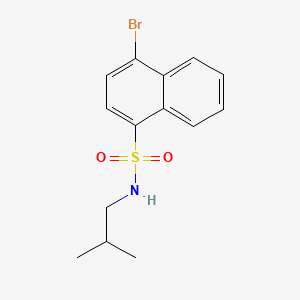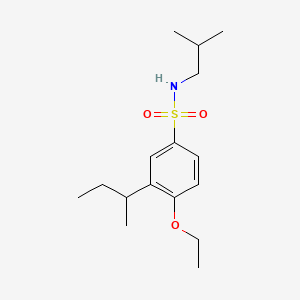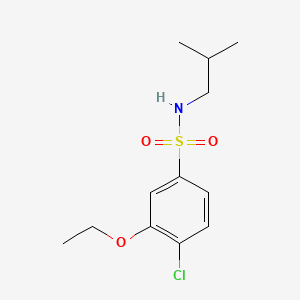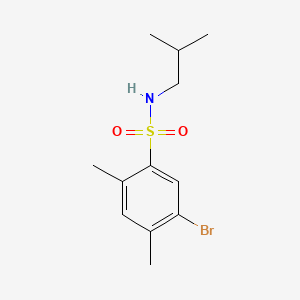
2-丙醇,锡(4+)盐 (5:1) (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Organotin compounds are synthesized through various methods, often involving the direct reaction of tin with organic ligands or through the use of tin precursors. For example, the synthesis of certain tin(IV) complexes can be achieved by reacting tin(II) chloride with specific organic ligands in an aqueous ethanol solution, leading to compounds with a distorted octahedral configuration around the tin(IV) center (Uzoukwu et al., 2001).
Molecular Structure Analysis
The molecular structure of organotin compounds can vary widely, but many feature tin in a central position surrounded by organic ligands. The structure is often determined by X-ray diffraction studies, which can reveal configurations such as distorted octahedrals. Such studies have detailed the bond distances and angles critical to understanding the compound's chemical behavior (Uzoukwu et al., 2001).
Chemical Reactions and Properties
Organotin compounds participate in a range of chemical reactions, attributed to the tin center's ability to coordinate with various ligands. Their reactivity can be tailored by substituting different organic groups, which affects their chemical and physical properties. For instance, the anodic oxidation of tin in acetonitrile solutions of Schiff bases leads to organotin complexes with specific configurations and properties, useful in catalysis and material science (Labisbal et al., 1994).
Physical Properties Analysis
The physical properties of "2-Propanol, tin(4+) salt (5:1) (9CI)" and related compounds depend significantly on their molecular structure. These properties can include melting points, boiling points, solubility in various solvents, and stability under different conditions. The crystal structure, as determined by X-ray diffraction, plays a crucial role in defining these characteristics.
Chemical Properties Analysis
Chemically, organotin compounds exhibit a range of behaviors due to the central tin atom's ability to form bonds with several ligands. This flexibility leads to applications in catalysis, as the tin center can activate or stabilize certain reaction intermediates. The electron configuration of the tin atom and its ligands dictates the compound's reactivity, including its acid/base behavior, redox potential, and participation in coordination chemistry.
- Synthesis and spectroscopic studies: (Uzoukwu et al., 2001).
- Chemical reactions and properties: (Labisbal et al., 1994).
科学研究应用
水相两相体系 (ATPS)
ATPS: 用于分离、浓缩和纯化生物分子,例如 DNA、抗体、蛋白质和金属离子。 含有乙醇、2-丙醇和盐(如 (NH4)2SO4 和 Na2SO4)的体系的相平衡数据对于设计利用 ATPS 的提取工艺至关重要 {svg_1}。对 2-丙醇,锡(4+)盐在这些体系中的研究有助于理解相分离能力并优化提取过程。
表面催化
2-丙醇在表面催化中起着重要作用,尤其是在吸附到金属和金属氧化物等各种表面时。它通常形成醇盐物种,该物种会发生脱氢反应形成丙酮和氢气。 对 2-丙醇,锡(4+)盐的研究可以提供对其反应性和在催化过程中的潜在用途的见解 {svg_2}。
防冻剂
作为一种防冻剂,2-丙醇用于降低水基溶液的冰点。此特性在寒冷环境和工业应用中很有益。 对 2-丙醇,锡(4+)盐的研究可能导致开发更有效的防冻剂配方 {svg_3}。
制药溶剂
2-丙醇是一种溶剂,用于制药行业溶解和加工药物。 研究含 2-丙醇,锡(4+)盐的溶液中药物化合物的溶解度和热力学可以帮助设计更好的药物递送系统 {svg_4}。
二氧化钛的光催化
二氧化钛 (TiO2) 纳米粒子由于其独特的光学和电子特性而被用作光催化剂。TiO2 的合成涉及多种方法,包括溶胶-凝胶法和水热法。 2-丙醇,锡(4+)盐可用于合成或修饰 TiO2 以增强其光催化性能 {svg_5}。
结晶研究
2-丙醇的结晶行为对于了解其物理化学很重要,尤其是在与水冰混合时。这些知识适用于天体物理环境和星际介质化学的研究。 涉及 2-丙醇,锡(4+)盐的研究可以通过阐明结晶动力学和相变来为该领域做出贡献 {svg_6}。
作用机制
安全和危害
属性
InChI |
InChI=1S/C3H8O.Sn/c1-3(2)4;/h3-4H,1-2H3; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLUHSUSTSVOPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.[Sn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132951-93-0 |
Source


|
| Record name | 2-Propanol, tin(4+) salt (5:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132951-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(diethylamino)ethyl]-2,5-dimethoxy-4-methylbenzenesulfonamide](/img/structure/B1181151.png)
![N-[2-(diethylamino)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B1181152.png)
![2,5-dichloro-N-[2-(diethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B1181153.png)
![N-[2-(diethylamino)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B1181154.png)
![3,4-dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B1181156.png)

